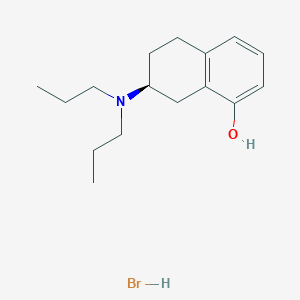

(S)-(-)-8-Hydroxy-DPAT hydrobromide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(7S)-7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO.BrH/c1-3-10-17(11-4-2)14-9-8-13-6-5-7-16(18)15(13)12-14;/h5-7,14,18H,3-4,8-12H2,1-2H3;1H/t14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATPBOZTBNNDLN-UQKRIMTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN(CCC)[C@H]1CCC2=C(C1)C(=CC=C2)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78095-20-2 | |

| Record name | 8-Hydroxy-2-dipropylaminotetralin hydrobromide, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078095202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-HYDROXY-2-DIPROPYLAMINOTETRALIN HYDROBROMIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IHS7KP0CVE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Overview of Serotonin 5 Ht1a Receptor Agonists As Pharmacological Probes

Serotonin (B10506), or 5-hydroxytryptamine (5-HT), is a neurotransmitter that modulates a vast array of physiological and psychological processes, including mood, anxiety, cognition, and sleep. wikipedia.org It exerts its effects by binding to a diverse family of receptors, among which the 5-HT1A receptor is a key player. wikipedia.orgnih.gov Located both presynaptically on serotonin neurons in the raphe nuclei and postsynaptically in various brain regions, 5-HT1A receptors are crucial for regulating serotonin release and mediating its downstream effects. nih.gov

Pharmacological probes, such as selective agonists and antagonists, are essential for elucidating the specific functions of receptor subtypes like the 5-HT1A receptor. nih.gov Agonists, by mimicking the action of the endogenous ligand (serotonin), allow researchers to activate these receptors and observe the resulting physiological and behavioral changes. nih.gov The development of potent and selective 5-HT1A agonists has been instrumental in understanding the receptor's role in various neurological and psychiatric conditions. nih.govnih.gov These tools have enabled detailed investigations into the receptor's involvement in conditions like anxiety and depression, paving the way for the development of targeted therapies. nih.gov

Historical Context of 8 Hydroxy Dpat in Neuroscience Research

Developed in the 1980s, 8-OH-DPAT emerged as one of the first potent and selective full agonists for the 5-HT1A receptor. wikipedia.org This discovery was a landmark in serotonergic research, providing a powerful tool to explore the functional significance of this receptor subtype. wikipedia.org Early studies with the racemic mixture of 8-OH-DPAT (containing both the (S) and (R) enantiomers) revealed its profound effects on the serotonergic system. For instance, systemic administration was shown to decrease serotonin (B10506) levels in the hippocampus.

Initially, 8-OH-DPAT was believed to be highly selective for the 5-HT1A receptor. wikipedia.org However, later research revealed that it also possesses moderate affinity for the 5-HT7 receptor and can act as a serotonin reuptake inhibitor and releasing agent. wikipedia.org Despite this, its primary and most potent action remains at the 5-HT1A receptor, solidifying its status as a standard research chemical in the field. wikipedia.org Over the decades, a vast body of research has utilized 8-OH-DPAT to investigate a wide range of physiological and behavioral phenomena, including its effects on rotational behavior in animal models of Parkinson's disease and its influence on extracellular serotonin and dopamine (B1211576) levels. nih.govnih.gov

Enantiomeric Considerations in Pharmacological Investigations: Focus on S 8 Hydroxy Dpat

Agonist Profile and Selectivity at Serotonin Receptors

The interaction of (S)-(-)-8-OH-DPAT with serotonin receptors is complex, exhibiting a primary and potent effect at the 5-HT1A receptor, with additional interactions at other subtypes.

Primary Agonism at 5-HT1A Receptors

(S)-(-)-8-OH-DPAT is recognized as a selective agonist at the 5-HT1A receptor. rndsystems.comselleck.co.jp Its activity at this receptor subtype has been extensively studied, revealing nuances in its efficacy and binding characteristics compared to its R-(+) counterpart.

Research has established that (S)-(-)-8-OH-DPAT behaves as a partial agonist at 5-HT1A receptors. lsu.edu In studies examining the suppression of firing activity in CA3 pyramidal neurons of the hippocampus, both the (S)-(-) and R-(+) enantiomers antagonized the effects of serotonin, which is characteristic of partial agonism. nih.gov However, the agonistic activity of the (S)-(-) enantiomer is demonstrably lower than that of the R-(+) enantiomer. nih.govresearchgate.net For instance, the R-(+) enantiomer was found to be approximately twice as potent in suppressing the firing of CA3 pyramidal neurons. nih.govresearchgate.net Similarly, in studies measuring G-protein activation mediated by human 5-HT1A receptors, the (S)-(-) isomer showed a maximal effect of 57% relative to serotonin, whereas the R-(+) isomer reached 90%, further underscoring the partial agonist profile of the (S)-(-) form. lsu.edu

The binding affinity of the enantiomers of 8-OH-DPAT to the 5-HT1A receptor has been a subject of detailed investigation. While some studies suggest no significant stereochemical preference at 5-HT1A receptors, others report a slightly higher affinity for the R-(+) enantiomer. lsu.edunih.gov This subtle difference in binding affinity contributes to the observed differences in their pharmacological profiles. In vitro binding assays have reported Ki values of 6.1 nM for (S)-(-)-8-OH-DPAT and 4.1 nM for R-(+)-8-OH-DPAT. lsu.edu Another study utilizing cloned 5-HT1A receptors found Ki values of 0.64 nM for the (S)-(-) enantiomer and 0.47 nM for the R-(+) enantiomer. lsu.edu These findings indicate a marginal preference for the R-(+) enantiomer in terms of binding affinity.

Table 1: Comparative In Vitro and In Vivo Receptor Affinity and Efficacy of 8-OH-DPAT Enantiomers at the 5-HT1A Receptor

| Compound | In Vitro Affinity (Ki) | In Vivo Affinity (pKA) | In Vivo Efficacy (log τ) |

|---|---|---|---|

| (S)-(-)-8-OH-DPAT | 6.1 nM lsu.edu / 0.64 nM lsu.edu | 5.67 | -1.27 |

| R-(+)-8-OH-DPAT | 4.1 nM lsu.edu / 0.47 nM lsu.edu | Not Reported | 0.62 |

Data sourced from multiple studies as cited.

Interaction with Other Serotonin Receptor Subtypes (e.g., 5-HT7, 5-HT1B)

While (S)-(-)-8-OH-DPAT is primarily known for its 5-HT1A agonism, it is not entirely selective and interacts with other serotonin receptor subtypes, most notably the 5-HT7 and, to a lesser extent, the 5-HT1B and 5-HT1D receptors. wikipedia.orgrndsystems.comnih.gov Racemic 8-OH-DPAT demonstrates a moderate affinity for the human 5-HT7 receptor, with a reported pKi value of 6.6, corresponding to a Ki of approximately 251 nM. rndsystems.comtocris.com Another source reports a Ki of 466 nM for the racemate at the 5-HT7 receptor. medchemexpress.com Functionally, 8-OH-DPAT acts as an agonist at 5-HT7 receptors, an activity that contributes to some of its physiological effects, such as the regulation of the circadian biological clock. nih.gov

The stereoselectivity of 8-OH-DPAT extends to these other receptors. The R-(+) enantiomer is reported to be about 10 times more potent than the (S)-(-) enantiomer at 5-HT1D receptors. nih.gov Similarly, the R-(+) enantiomer is more potent at 5-HT1B receptors. nih.gov The affinity of racemic 8-OH-DPAT for the 5-HT1B receptor is weak, with a reported pIC50 of 5.42. selleck.co.jpmedchemexpress.com

Table 2: Binding Affinity of 8-OH-DPAT at Various Serotonin Receptor Subtypes

| Receptor Subtype | Compound Form | Binding Affinity (Ki or pKi/pIC50) |

|---|---|---|

| 5-HT1A | (S)-(-)-8-OH-DPAT | 6.1 nM (Ki) lsu.edu |

| 5-HT1A | R-(+)-8-OH-DPAT | 4.1 nM (Ki) lsu.edu |

| 5-HT7 | Racemic 8-OH-DPAT | pKi = 6.6 rndsystems.comtocris.com / Ki = 466 nM medchemexpress.com |

| 5-HT1B | Racemic 8-OH-DPAT | pIC50 = 5.42 selleck.co.jpmedchemexpress.com |

| 5-HT1D | R-(+)-8-OH-DPAT | ~10x more potent than (S)-(-) enantiomer nih.gov |

Data compiled from various sources as indicated.

Allosteric Modulation and Receptor Bias of (S)-(-)-8-Hydroxy-DPAT Hydrobromide

(S)-(-)-8-OH-DPAT acts as an orthosteric agonist, meaning it binds to the same site as the endogenous neurotransmitter, serotonin. It is not classified as an allosteric modulator, which would bind to a different site on the receptor to modify the effects of the primary agonist. However, the concept of receptor bias is relevant to its pharmacology. Receptor bias, or functional selectivity, refers to the ability of a ligand to preferentially activate certain downstream signaling pathways over others when binding to a single receptor.

In this context, 8-OH-DPAT is considered a prototypical non-biased 5-HT1A receptor agonist. This implies that it does not show a significant preference for activating specific intracellular signaling cascades over others. Studies comparing 8-OH-DPAT to known biased agonists have shown that the discriminative stimulus effects of 8-OH-DPAT are primarily mediated by the activation of presynaptic 5-HT1A autoreceptors in the raphe nuclei. This has allowed it to be used as a standard against which the biased agonism of other compounds, which may preferentially target presynaptic versus postsynaptic receptors, is measured.

Molecular Modeling and Computational Studies of (S)-(-)-8-Hydroxy-DPAT Hydrobromide Binding

To understand the structural basis for the differential activity of the 8-OH-DPAT enantiomers, molecular modeling and computational docking studies have been employed. researchgate.netnih.gov These studies have utilized 3D models of the rat 5-HT1A receptor, often constructed using the crystal structure of bovine rhodopsin as a template. lsu.eduresearchgate.netnih.gov

Docking studies within these models have helped to elucidate the different binding profiles of the (S)-(-) and R-(+) enantiomers at a molecular level. researchgate.netnih.gov The analysis of these ligand-receptor complexes has provided insights that are consistent with experimental biochemical data. nih.gov For instance, these computational approaches have supported the observation that the R-(+) enantiomer acts as a more potent and full agonist compared to the partial agonism of (S)-(-)-8-OH-DPAT. researchgate.netnih.gov The estimated free energy of binding (Ebind) and affinity (Ki) values derived from these models for both enantiomers have shown qualitative agreement with in vitro binding data. lsu.edu These computational investigations are crucial for understanding the specific molecular interactions, such as hydrogen bonding and hydrophobic interactions, that determine the binding affinity and functional efficacy of (S)-(-)-8-OH-DPAT and its counterpart at the 5-HT1A receptor. nih.gov

Ligand-Receptor Docking Simulations

To understand the binding of (S)-(-)-8-Hydroxy-DPAT to the 5-HT1A receptor, researchers have employed ligand-receptor docking simulations. These computational studies utilize three-dimensional models of the receptor, often constructed based on the crystal structure of a related protein like bovine rhodopsin, to predict the most likely binding pose of the ligand within the receptor's binding pocket. nih.gov

In these simulations, the (S)-enantiomer of 8-OH-DPAT is positioned within the binding site, and its interactions with various amino acid residues are analyzed. The lowest energy binding position is identified to represent the most stable and probable interaction. lsu.edu Docking studies have revealed that the binding site for both enantiomers of 8-OH-DPAT involves residues from transmembrane helices (TMH) 6 and 7, which is consistent with experimental data from other related receptors. lsu.edu The simulations predict specific interactions that contribute to the ligand's affinity for the receptor.

Key interactions identified in docking simulations often involve:

Hydrogen Bonding: The hydroxyl group of the ligand forming a hydrogen bond with a serine residue in TMH5.

Ionic Interactions: The protonated nitrogen atom of the ligand forming a salt bridge with an aspartate residue in TMH3.

Aromatic Stacking: The aromatic ring of the tetralin structure engaging in edge-to-face stacking interactions with phenylalanine residues in TMH6. lsu.edu

Hydrophobic Interactions: The di-n-propyl substituents of the ligand interacting with hydrophobic residues in the second extracellular loop (ECL2). lsu.edu

These simulations provide a static snapshot of the ligand-receptor complex, forming the basis for more complex dynamic analyses. lsu.edu

| Interaction Type | (S)-(-)-8-OH-DPAT Moiety | 5-HT1A Receptor Residue(s) | Transmembrane Helix (TMH) |

|---|---|---|---|

| Ionic Bond | Protonated Amine | Asp116 | TMH3 |

| Hydrogen Bond | 8-hydroxyl group | Ser199 | TMH5 |

| Aromatic Stacking | Aromatic Ring | Phe361, Phe362 | TMH6 |

| Hydrophobic Interaction | Di-n-propyl groups | Residues in ECL2 | ECL2 |

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Following initial docking, molecular dynamics (MD) simulations are performed to study the dynamic behavior of the (S)-(-)-8-Hydroxy-DPAT-receptor complex over time. These simulations provide a more realistic representation of the physiological environment, allowing the ligand and receptor to move and adjust their conformations. nih.gov

MD simulations of the (S)-8-OH-DPAT-5-HT1A complex have confirmed the stability of the key interactions identified in docking studies. lsu.edu For instance, the aromatic stacking between the ligand's aromatic ring and phenylalanine residues F361 and F362 in TMH6 was shown to be maintained throughout unconstrained MD simulations, suggesting these hydrophobic interactions are crucial for affinity. lsu.edu Similarly, hydrophobic interactions between the di-n-propyl groups and residues in the second extracellular loop (ECL2) were also consistently observed. lsu.edu

However, MD simulations also highlight critical differences between the enantiomers. When constraints were applied to the ligand during simulations, the interactions between S-8-OH-DPAT and the aromatic residues of TMH6 were abolished, a finding that differs from the behavior of the R-enantiomer. lsu.edu This suggests a different and perhaps less stable or optimal interaction profile for the S-enantiomer within the binding pocket, which may contribute to its lower efficacy and partial agonist activity. lsu.edunih.gov The dynamic nature of these simulations helps to build a more complete picture of the molecular determinants that distinguish a full agonist from a partial agonist. lsu.edu

Conformational Analysis of (S)-(-)-8-Hydroxy-DPAT Hydrobromide at the 5-HT1A Receptor

Conformational analysis, informed by both docking and molecular dynamics simulations, focuses on the specific three-dimensional orientation of (S)-(-)-8-Hydroxy-DPAT within the 5-HT1A receptor's binding site. This analysis is critical for understanding how the ligand induces the conformational changes in the receptor that are necessary for signal transduction. lsu.edu

For (S)-8-OH-DPAT, the conformational profile within the binding pocket appears to be less optimal for inducing the full receptor activation achieved by the R-enantiomer. lsu.edu The altered interactions with key aromatic residues in TMH6, as revealed by MD simulations, suggest that the (S)-enantiomer may not stabilize the fully active conformation of the receptor as effectively. lsu.edu This suboptimal binding conformation is thought to be the molecular basis for its partial agonism; it can bind to the receptor but is less capable of promoting the full downstream signaling cascade, and can even antagonize the effect of a full agonist like serotonin. lsu.eduresearchgate.net These findings from computational analyses align with biochemical and pharmacological studies that consistently characterize S-8-OH-DPAT as a partial agonist. lsu.eduresearchgate.netnih.gov

Modulation of Serotonin Neurotransmission Dynamics

Activation of 5-HT1A receptors by (S)-(-)-8-Hydroxy-DPAT hydrobromide profoundly influences the lifecycle of serotonin (5-HT), from its creation to its release and breakdown.

As a 5-HT1A receptor agonist, 8-OH-DPAT, including its (S)-isomer, decreases the synthesis and turnover of serotonin in various brain regions. lsu.edu This inhibitory effect on serotonin synthesis is primarily mediated by the stimulation of somatodendritic 5-HT1A autoreceptors on serotonin neurons in the raphe nuclei. lsu.edunih.gov This action is dependent on an intact neuronal impulse flow; studies have shown that transection of the ascending monoamine neurons prevents the synthesis-inhibiting effect of the compound. nih.gov

| Brain Region | Effect of (R)-8-OH-DPAT | Effect of (S)-8-OH-DPAT |

|---|---|---|

| Prefrontal Cortex | Potent Inhibition | Weaker Inhibition |

| Hypothalamus | Potent Inhibition | Weaker Inhibition |

| Hippocampus | Potent Inhibition | Weaker Inhibition |

| Brainstem | Potent Inhibition | Weaker Inhibition |

Interestingly, the route of administration can lead to differential effects. While systemic injection decreases extracellular 5-HT, direct administration into the medial preoptic area via reverse dialysis has been found to increase local extracellular levels of serotonin. nih.gov This suggests a complex interplay between presynaptic autoreceptors on the cell body, which inhibit release, and potentially other receptor mechanisms at the terminal level.

Consistent with its effects on serotonin synthesis and release, (S)-(-)-8-Hydroxy-DPAT hydrobromide also modulates the levels of serotonin's primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA). medscape.com A reduction in serotonin turnover naturally leads to a decrease in 5-HIAA concentrations.

Studies have demonstrated that acute treatment with 8-OH-DPAT significantly reduces the concentration of 5-HIAA in the prefrontal cortex. nih.gov Similarly, voltammetry studies in the suprachiasmatic nucleus (SCN) have recorded a decrease in the extracellular 5-HIAA oxidation peak following administration of the compound. researchgate.net The ratio of 5-HIAA to 5-HT, often used as an index of serotonin turnover, is also affected. In vitro studies using primary cultures of fetal raphe nucleus neurons have shown that 8-OH-DPAT can alter both 5-HT and 5-HIAA extracellular levels, thereby affecting this ratio. researchgate.net

| Experimental Model | Brain Region | Observed Effect on 5-HIAA | Reference |

|---|---|---|---|

| Acute systemic treatment in rats | Prefrontal Cortex | Significant reduction | nih.gov |

| Differential pulse voltammetry in anesthetized rats | Suprachiasmatic Nucleus (SCN) | Decreased oxidation peak (reduced levels) | researchgate.net |

| Primary cultures of fetal raphe nucleus neurons | Extracellular space | Concentration-dependent changes | researchgate.net |

Electrophysiological Effects on Neuronal Excitability

The neurochemical changes induced by (S)-(-)-8-Hydroxy-DPAT hydrobromide are underpinned by its direct effects on the electrical properties of neurons.

A key electrophysiological mechanism of (S)-(-)-8-Hydroxy-DPAT hydrobromide is the hyperpolarization of serotonin neurons. lsu.edu This occurs when the compound binds to and activates 5-HT1A autoreceptors on the soma and dendrites of these neurons. lsu.edunih.gov The activation of these G-protein-coupled receptors leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels. tocris.com The resulting efflux of potassium ions from the neuron increases the negative charge inside the cell, moving its membrane potential further from the threshold required to fire an action potential. This hyperpolarizing response effectively reduces the neuron's excitability. nih.gov

The direct consequence of 5-HT1A autoreceptor-mediated hyperpolarization is a decrease in the firing rate of serotonin neurons. lsu.edu By inhibiting the electrical activity at the cell body, (S)-(-)-8-Hydroxy-DPAT hydrobromide effectively puts a brake on the entire serotonergic system. lsu.edunih.gov This reduction in neuronal firing has been observed in various experimental setups. lsu.edu For instance, intravenous administration of 8-OH-DPAT has been shown to induce an inhibition in the firing rate of neurons in the subthalamic nucleus (STN). researchgate.net This effect was reversible by the administration of a 5-HT1A antagonist, confirming the receptor's involvement. researchgate.net While the compound robustly inhibits the firing of serotonin neurons themselves, its effect on neurons in projection areas can be more complex, sometimes showing no change in firing rate but altering the pattern of firing, such as reducing burst firing activity. researchgate.net

Reduction of Excitatory Post-Synaptic Potentials (EPSPs)

Activation of 5-HT1A receptors by (S)-(-)-8-Hydroxy-DPAT hydrobromide leads to a significant reduction in neuronal excitability, partly through the attenuation of excitatory post-synaptic potentials (EPSPs). This effect is prominently observed in hippocampal regions such as the CA1 area and the entorhinal cortex. nih.govcaymanchem.com

Research demonstrates that 8-OH-DPAT, at concentrations of 50 µM, mimics the effect of serotonin by causing a substantial decrease (30-40%) in EPSPs evoked by Schaffer collateral stimulation in CA1 pyramidal cells. nih.gov The underlying mechanism for this reduction is primarily presynaptic. By acting on 5-HT1A autoreceptors located on glutamatergic terminals, the agonist inhibits presynaptic calcium (Ca2+) entry. nih.gov This limitation of Ca2+ influx reduces the subsequent release of glutamate (B1630785), the primary excitatory neurotransmitter, into the synaptic cleft, thereby diminishing the magnitude of the resulting EPSP in the postsynaptic neuron.

G Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channel Activation

A key electrophysiological consequence of 5-HT1A receptor activation by (S)-(-)-8-Hydroxy-DPAT hydrobromide is the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels. mdpi.com 5-HT1A receptors are metabotropic receptors that couple to inhibitory G proteins (Gi/o). wikipedia.org

Intracellular Signaling Pathways Coupled to 5-HT1A Receptor Activation by (S)-(-)-8-Hydroxy-DPAT Hydrobromide

The binding of (S)-(-)-8-Hydroxy-DPAT hydrobromide to 5-HT1A receptors initiates a cascade of intracellular events, primarily mediated by the receptor's coupling to inhibitory G-proteins. These pathways ultimately alter gene expression and cellular function.

Adenylate Cyclase Inhibition and Cyclic AMP (cAMP) Production Modulation

The canonical signaling pathway for 5-HT1A heteroreceptors involves the inhibition of the enzyme adenylyl cyclase (also known as adenylate cyclase). As a Gi/o-coupled receptor, 5-HT1A activation by agonists like 8-OH-DPAT leads to the inhibition of adenylyl cyclase activity. nih.govnih.gov This enzymatic inhibition results in a decreased rate of conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger. wikipedia.org Consequently, the intracellular concentration of cAMP is reduced.

It is noteworthy that the effect of 8-OH-DPAT on adenylyl cyclase can be region-specific and dependent on the G-protein subtypes to which the receptor is coupled. For instance, in the dorsal raphe nucleus, (+)8-OH-DPAT was found to not significantly inhibit forskolin-stimulated cAMP accumulation, unlike other 5-HT1A agonists such as buspirone (B1668070), which suggests agonist-dependent G-protein coupling. oup.com While 8-OH-DPAT has also been reported to increase cAMP levels through off-target activation of 5-HT7 receptors, this effect is not mediated by 5-HT1A receptors. nih.gov

Protein Kinase A (PKA) Phosphorylation

The reduction in intracellular cAMP levels directly impacts the activity of protein kinase A (PKA), a cAMP-dependent protein kinase. PKA is a key enzyme that, when activated by cAMP, phosphorylates a multitude of protein substrates, thereby regulating their activity.

cAMP Response Element-Binding Protein (CREB) Activation

A major downstream target of the cAMP/PKA pathway is the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes involved in neuroplasticity, cell survival, and neurogenesis. Typically, PKA phosphorylates CREB, leading to its activation and subsequent gene transcription.

The inhibition of the adenylyl cyclase/cAMP/PKA pathway by (S)-(-)-8-Hydroxy-DPAT hydrobromide would, therefore, be expected to lead to a decrease in CREB phosphorylation and activation. nih.govresearchgate.net However, the regulation of CREB by 5-HT1A receptors is more complex. While the canonical Gi/o pathway is inhibitory, 5-HT1A receptors can also activate other signaling cascades, such as the mitogen-activated protein kinase (MAPK/ERK) pathway, which can independently lead to the phosphorylation and activation of CREB. researchgate.net Thus, the net effect of (S)-(-)-8-Hydroxy-DPAT hydrobromide on CREB activation may depend on the specific neuronal population and the complement of signaling molecules present.

G-protein Activation and Desensitization

The initial step in the signaling cascade is the activation of heterotrimeric G-proteins. (S)-(-)-8-Hydroxy-DPAT hydrobromide, as a 5-HT1A agonist, promotes the coupling of the receptor to inhibitory G-proteins, predominantly of the Gi and Go families. wikipedia.org This activation is demonstrated by studies showing that 8-OH-DPAT stimulates the binding of [35S]GTPγS to membranes, a functional assay for G-protein activation. caymanchem.com Research also indicates that agonists can show bias in the specific G-protein subunits they activate; for example, (+)8-OH-DPAT was shown to couple 5-HT1A receptors to Gαi3 and Gαo subunits, but not Gαi2, in the dorsal raphe nucleus. oup.com

Prolonged or repeated exposure to an agonist typically leads to receptor desensitization, a process that limits the duration and intensity of the signal. For the 5-HT1A receptor, sustained treatment with 8-OH-DPAT can lead to a rapid uncoupling of the receptor from its associated G-proteins. nih.gov This desensitization is a protective mechanism that prevents overstimulation of the receptor and involves processes such as receptor phosphorylation, which can reduce its ability to activate G-proteins and may target it for internalization. nih.gov

Table of Research Findings on 8-OH-DPAT's Mechanisms

| Mechanism | Effect of 8-OH-DPAT | Key Finding | Brain Region Studied | Reference |

|---|---|---|---|---|

| EPSP Modulation | Decrease | Mimicked serotonin's effect, reducing EPSPs by 30-40% via decreased presynaptic Ca2+ entry. | Rat Hippocampus (CA1) | nih.gov |

| GIRK Channel Activation | Activation | Activation of 5-HT1A receptors by the agonist leads to the opening of GIRK channels. | General/Hippocampus | mdpi.com |

| Adenylyl Cyclase Activity | Inhibition | Dose-dependently inhibited forskolin-stimulated adenylyl cyclase activity. | Rat/Human Cortex, Hippocampus | nih.gov |

| PKA/CREB Pathway | Modulation (Inhibition) | Activation of 5-HT1A receptors inhibits the cAMP-PKA-CREB signaling cascade. | Rat Hippocampus | nih.govresearchgate.net |

| G-Protein Coupling | Activation | Stimulates [35S]GTPγS binding, indicating G-protein activation. | Rat Brain | caymanchem.com |

| Receptor Desensitization | Uncoupling | Prolonged treatment leads to rapid uncoupling of the receptor from G-proteins. | HeLa Cells | nih.gov |

Preclinical Research Applications of S 8 Hydroxy Dpat Hydrobromide in Animal Models

Investigation of Neuropsychiatric Phenotypes

The anxiolytic potential of 8-OH-DPAT has been explored in various animal models. In rats, intraseptal infusions of 8-OH-DPAT were found to impair spatial learning performance in a water maze, an effect that researchers suggest could be attributed to either a direct impact on memory or an indirect influence on anxiety levels. nih.gov This highlights the intricate relationship between cognitive processes and anxiety, and the role of 5-HT1A receptors in modulating these states. Further studies have demonstrated that 8-OH-DPAT can produce anxiolytic-like effects, contributing to the broader understanding of the neurobiology of anxiety disorders. wikipedia.org

| Animal Model | Test | Key Finding | Reference |

|---|---|---|---|

| Rat | Water Maze | Impaired spatial learning performance, possibly due to anxiolytic effects. | nih.gov |

8-OH-DPAT has been extensively investigated for its antidepressant-like properties in various animal models of depression. wikipedia.org In the learned helplessness paradigm, a well-established animal model of depression, 8-OH-DPAT has demonstrated antidepressant-like actions. dntb.gov.ua Autoradiography studies using [3H]-8-OH-DPAT have revealed increased binding in several brain regions of "helpless" mice, including the prefrontal cortex, hippocampus, and raphe nuclei, when compared to control mice. nih.gov This suggests an upregulation of 5-HT1A receptors in response to stress and a potential mechanism for the antidepressant effects of 8-OH-DPAT. Furthermore, in a mouse model of psoriasis, which can be associated with depressive symptoms, pretreatment with 8-OH-DPAT alleviated pain-related behaviors, indicating a role for the serotonergic system in comorbid pain and depression. nih.gov

| Animal Model | Key Finding | Brain Regions Implicated | Reference |

|---|---|---|---|

| Learned Helplessness (Mice) | Increased [3H]-8-OH-DPAT binding. | Prefrontal cortex, hippocampus, raphe nuclei. | dntb.gov.uanih.gov |

| Imiquimod-Induced Psoriasis (Mice) | Alleviated pain-related behaviors. | Not specified. | nih.gov |

The role of the 5-HT1A receptor in modulating aggression has been investigated using 8-OH-DPAT. In a model of baclofen-induced aggressiveness in mice, direct administration of 8-OH-DPAT into the dorsal raphe nucleus reduced the number of attack bites. caymanchem.com This finding points to the involvement of 5-HT1A autoreceptors in the dorsal raphe in the regulation of aggressive behavior. In socially isolated mice, which exhibit heightened aggression, 8-OH-DPAT dose-dependently inhibited aggressive behavior while increasing social contact. researchgate.net This effect was blocked by a selective 5-HT1A receptor antagonist, confirming the specific role of this receptor in mediating the anti-aggressive effects of 8-OH-DPAT. researchgate.net

| Animal Model | Key Finding | Mechanism | Reference |

|---|---|---|---|

| Baclofen-Induced Aggressiveness (Mice) | Reduced attack bites. | Activation of 5-HT1A autoreceptors in the dorsal raphe nucleus. | caymanchem.com |

| Social Isolation-Induced Aggression (Mice) | Inhibited aggression, increased social contact. | Mediated by 5-HT1A receptors. | researchgate.net |

The influence of 8-OH-DPAT on learning and memory is complex and appears to be dependent on the specific task and brain region involved. Pre-training administration of 8-OH-DPAT has been shown to impair the conditioned response in an autoshaping learning task in rats. nih.gov However, this impairment can be prevented by a prior food magazine training session, suggesting that the effect is not a simple disruption of learning but may involve motivational or attentional processes. nih.gov The involvement of presynaptic 5-HT1A receptors is implicated in the effects of 8-OH-DPAT on the acquisition and consolidation of learning. nih.gov In a water maze task, intraseptal infusions of 8-OH-DPAT impaired spatial learning in rats. nih.gov Conversely, in a model of traumatic brain injury, a single early administration of 8-OH-DPAT improved performance in the water maze and reduced the loss of hippocampal neurons. nih.gov

| Animal Model | Task | Effect | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Rat | Autoshaping | Impaired conditioned response (pre-training). | Involvement of presynaptic 5-HT1A receptors. | nih.gov |

| Rat | Water Maze | Impaired spatial learning (intraseptal infusion). | Activation of 5-HT1A receptors in the septal area. | nih.gov |

| Rat (Traumatic Brain Injury) | Water Maze | Improved cognitive performance. | Neuroprotective effects. | nih.gov |

8-OH-DPAT has been shown to influence sleep-wake cycles and circadian rhythms, primarily through its action on 5-HT1A and, to a lesser extent, 5-HT7 receptors. nih.gov In rat hypothalamic slices containing the suprachiasmatic nucleus (SCN), the brain's master clock, 8-OH-DPAT can produce a phase advance, or an earlier peak in neuronal firing. nih.gov This effect is mediated by the activation of 5-HT7 receptors, leading to an increase in cAMP levels. nih.gov Studies in mouse models of Huntington's disease, a neurodegenerative disorder characterized by disrupted circadian rhythms and sleep, have shown that interventions targeting these systems can be beneficial. escholarship.org While not directly testing 8-OH-DPAT, these studies highlight the therapeutic potential of modulating the serotonergic system to improve sleep and circadian function in neurodegenerative conditions. escholarship.org

| Model System | Effect | Receptor Involved | Reference |

|---|---|---|---|

| Rat Hypothalamic Slices (SCN) | Phase advance of neuronal firing rhythm. | 5-HT7 | nih.gov |

Animal models are crucial for understanding the mechanisms of antipsychotic drugs. mdpi.com While not a direct model of psychosis, the effects of 8-OH-DPAT can provide insights into the role of the serotonergic system in the pathophysiology of psychotic disorders. For instance, drugs that induce psychotic-like states in humans, such as phencyclidine (PCP) and ketamine, are used to create animal models of schizophrenia. nih.gov The interaction of 8-OH-DPAT with these models can help to dissect the contribution of 5-HT1A receptors to the therapeutic effects of antipsychotic medications. Some studies have suggested that the behavioral effects induced by 8-OH-DPAT, such as perseverative behavior in a Y-maze, could serve as a model for studying compulsive behaviors, which can be a feature of some psychotic disorders. nih.govresearchgate.net

| Animal Model/Test | Behavioral Effect of 8-OH-DPAT | Relevance to Psychosis | Reference |

|---|---|---|---|

| Y-Maze (Mice) | Increased perseverative behavior (repeated arm choices). | Model for compulsive-like behavior. | nih.govresearchgate.net |

Exploration of Physiological Regulation

(S)-(-)-8-Hydroxy-DPAT hydrobromide has been instrumental in elucidating the mechanisms behind several key physiological regulatory systems.

Thermoregulation (Hypothermia)

(S)-(-)-8-Hydroxy-DPAT hydrobromide, a potent 5-HT1A receptor agonist, has been shown to induce a state of lowered body temperature, or hypothermia, in animal models. nih.govnih.gov Research indicates that this effect is dose-dependent. nih.govnih.gov The hypothermic response is primarily mediated by the activation of 5-HT1A autoreceptors. nih.gov Further investigation has revealed that this thermoregulatory effect is not solely dependent on the serotonergic system; it also involves an interaction with the dopaminergic system, specifically the D2 receptors. nih.govnih.gov Studies have demonstrated that the hypothermia induced by (S)-(-)-8-Hydroxy-DPAT hydrobromide can be counteracted by the administration of 5-HT1 receptor antagonists as well as dopamine (B1211576) D2 receptor antagonists. nih.govnih.gov Other 5-HT1A receptor partial agonists, such as buspirone (B1668070), gepirone, and ipsapirone, have also been observed to induce hypothermia in a dose-dependent manner. nih.govnih.gov

| Compound | Effect on Body Temperature | Receptor Interaction |

| (S)-(-)-8-Hydroxy-DPAT hydrobromide | Induces hypothermia | 5-HT1A autoreceptor agonist, involves D2 receptors |

| Buspirone | Induces hypothermia | 5-HT1A receptor partial agonist |

| Gepirone | Induces hypothermia | 5-HT1A receptor partial agonist |

| Ipsapirone | Induces hypothermia | 5-HT1A receptor partial agonist |

| Quipazine | Antagonizes 8-OH-DPAT-induced hypothermia | 5-HT1 receptor antagonist |

| Haloperidol | Antagonizes 8-OH-DPAT-induced hypothermia | Dopamine D2 receptor antagonist |

Feeding Behavior (Hyperphagia)

The compound has been observed to stimulate excessive food intake, a condition known as hyperphagia, in animal studies. nih.govnih.gov This effect is particularly noted in freely feeding rodents. nih.govcapes.gov.br The mechanism underlying this increase in feeding behavior is believed to be its agonistic action on 5-HT1A autoreceptors located in the raphe nuclei of the brainstem. nih.gov Activation of these autoreceptors leads to a reduction in serotonin (B10506) metabolism in the midbrain and pons-medulla, which is thought to trigger the hyperphagic response. nih.gov Interestingly, the effect of (S)-(-)-8-Hydroxy-DPAT hydrobromide on feeding is dependent on the animal's state of satiety. While it promotes feeding in satiated animals, studies have shown that in food-deprived rats, it can actually lead to a decrease in food intake. researchgate.net

| Animal Model | Condition | Effect of (S)-(-)-8-Hydroxy-DPAT hydrobromide on Feeding | Proposed Mechanism |

| Mice | Free-feeding | Increased feeding duration | Activation of 5-HT1A receptors |

| Rats | Free-feeding | Increased food intake | Agonist action on 5-HT1A autoreceptors in raphe nuclei |

| Rats | Food-deprived | Decreased food intake | Modified sensitivity of 5-HT1A autoreceptors |

Cardiovascular and Respiratory Control (Bradycardia, Apnea (B1277953), Respiratory Regularity)

Preclinical research has identified the influence of (S)-(-)-8-Hydroxy-DPAT hydrobromide on cardiovascular and respiratory functions. In anesthetized rabbits, intravenous administration of the compound has been shown to cause a dose-related decrease in heart rate (bradycardia) and blood pressure. nih.gov This is associated with a reduction in cardiac sympathetic nerve activity. nih.gov In the context of respiratory control, (S)-(-)-8-Hydroxy-DPAT hydrobromide has demonstrated beneficial effects in mouse models. It has been found to reduce the occurrence of apnea (temporary cessation of breathing) and enhance the regularity of respiration in a mouse model of Rett syndrome. caymanchem.com Furthermore, it has been shown to suppress spontaneous central apneas in C57BL/6J mice. nih.gov

| Physiological Parameter | Animal Model | Observed Effect of (S)-(-)-8-Hydroxy-DPAT hydrobromide |

| Heart Rate | Anesthetized rabbits | Bradycardia (decrease) |

| Blood Pressure | Anesthetized rabbits | Hypotension (decrease) |

| Apnea | Mouse model of Rett syndrome | Reduced incidence |

| Respiratory Regularity | Mouse model of Rett syndrome | Improved |

| Spontaneous Central Apneas | C57BL/6J mice | Suppressed |

Pain Modulation (Analgesia)

(S)-(-)-8-Hydroxy-DPAT hydrobromide has demonstrated analgesic, or pain-relieving, properties in various animal models. wikipedia.org For instance, in a mouse model of psoriasis, which is associated with chronic inflammatory pain, administration of the compound was found to alleviate pain-related behaviors. nih.gov This suggests that the serotonergic system, and specifically the 5-HT1A receptor, plays a role in modulating pain associated with inflammatory conditions. nih.gov The analgesic effects of opioids, which are a mainstay for managing oncologic pain, are also a subject of extensive research. nih.gov

| Animal Model | Condition | Effect of (S)-(-)-8-Hydroxy-DPAT hydrobromide |

| Mice | Imiquimod-induced psoriasis | Attenuated pain-related behaviors (allodynia and hyperalgesia) |

Modulation of Other Neurotransmitter Systems by (S)-(-)-8-Hydroxy-DPAT Hydrobromide

The effects of (S)-(-)-8-Hydroxy-DPAT hydrobromide are not limited to the serotonergic system; it also interacts with other crucial neurotransmitter systems.

Interactions with Dopaminergic System (D2 Receptor Modulation)

A significant interaction has been identified between (S)-(-)-8-Hydroxy-DPAT hydrobromide and the dopaminergic system, particularly involving the dopamine D2 receptor. nih.gov The hypothermia induced by this compound in mice is not only mediated by 5-HT1A autoreceptors but is also influenced by D2 receptors. nih.govnih.gov This is evidenced by the finding that dopamine D2 receptor antagonists can block this hypothermic response. nih.gov The dopamine D1 and D2 receptors are known to have opposing effects on the phosphorylation of a key regulatory protein called DARPP-32. nih.gov Activation of D2 receptors leads to a decrease in the phosphorylation of DARPP-32. nih.gov This intricate interplay highlights the complex cross-talk between the serotonergic and dopaminergic systems.

| Phenomenon | Interacting System | Evidence |

| 8-OH-DPAT-induced hypothermia | Dopaminergic System (D2 Receptors) | Antagonized by D2 receptor antagonists like haloperidol. nih.govnih.gov |

| Regulation of DARPP-32 Phosphorylation | Dopaminergic System (D1 and D2 Receptors) | D1 receptor agonists increase phosphorylation, while D2 receptor agonists decrease it. nih.gov |

Interactions with Glutamatergic System (mGlu4 Receptors)

(S)-(-)-8-Hydroxy-DPAT hydrobromide (8-OH-DPAT), primarily recognized for its potent agonism at serotonin 5-HT1A receptors, also exhibits interactions with the glutamatergic system, a key excitatory neurotransmitter system in the central nervous system (CNS). nih.gov The glutamatergic system, particularly metabotropic glutamate (B1630785) (mGlu) receptors, plays a crucial role in modulating neuronal excitability and synaptic transmission. nih.gov The mGlu receptor family is divided into three groups, with Group III including mGlu4, mGlu6, mGlu7, and mGlu8 receptors. nih.gov These Group III receptors are typically located presynaptically, where their activation leads to an inhibition of neurotransmitter release.

Preclinical research suggests that the beneficial effects of 8-OH-DPAT in models of brain injury may be linked to its ability to counteract glutamate-induced excitotoxicity. nih.gov This neuroprotective effect is thought to be mediated by the hyperpolarization of neuronal membranes, making them more resistant to the damaging influx of ions associated with excessive glutamate receptor activation. nih.gov Specifically, 5-HT1A receptor agonists like 8-OH-DPAT have been shown to reduce the release of glutamate in experimental models of brain insult. nih.gov

While direct studies focusing exclusively on the interaction between (S)-(-)-8-Hydroxy-DPAT hydrobromide and mGlu4 receptors are limited, the established role of Group III mGlu receptors, including mGlu4, as presynaptic autoreceptors that reduce glutamate release provides a potential mechanism for such an interaction. nih.govnih.gov The mGlu4 receptor is an attractive target for reducing corticostriatal transmission. nih.gov However, preclinical studies using mGlu4 positive allosteric modulators (PAMs) to treat other conditions have reported mixed outcomes, highlighting the complexity of this receptor's pharmacology. nih.gov

Table 1: Effects of 8-OH-DPAT on Glutamate-Related Pathophysiology

| Experimental Model | Observed Effect of 8-OH-DPAT | Potential Mechanism |

|---|---|---|

| Traumatic Brain Injury (TBI) | Attenuation of glutamate-induced excitotoxicity. nih.gov | Reduction of glutamate release, neuronal hyperpolarization. nih.gov |

| Brain Insult Models | Decreased glutamate release. nih.gov | Action on 5-HT1A receptors leading to downstream effects on glutamate transmission. nih.gov |

Interactions with Cannabinoid System (Δ9-THC Effects)

Research in animal models has revealed significant interactions between (S)-(-)-8-Hydroxy-DPAT hydrobromide and the cannabinoid system, particularly concerning the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. nih.govnih.gov The endocannabinoid system is a widespread modulatory system in the body, involved in regulating various physiological processes, and substantial evidence from animal models supports its promise for drug development. nih.govresearchgate.netmdpi.com

A key preclinical study in rats investigated the effect of 8-OH-DPAT on spatial memory impairment induced by Δ9-THC. nih.gov In this research, Δ9-THC was found to impair spatial memory in an 8-arm radial maze task and concurrently decrease the release of acetylcholine (B1216132) in the dorsal hippocampus. nih.gov Notably, subsequent administration of very low doses of 8-OH-DPAT reversed both the spatial memory deficits and the reduction in acetylcholine release caused by Δ9-THC. nih.gov

These findings suggest that the procognitive effects of 8-OH-DPAT in this context are mediated by its ability to enhance hippocampal acetylcholine release, thereby counteracting the detrimental effects of Δ9-THC on memory function. nih.gov This interaction highlights a functional antagonism between the 5-HT1A receptor system activated by 8-OH-DPAT and the cannabinoid CB1 receptor system activated by THC within brain regions critical for memory.

Table 2: Interaction of 8-OH-DPAT and Δ9-THC in Rats

| Parameter Measured | Effect of Δ9-THC (6 mg/kg) | Effect of 8-OH-DPAT (0.1-0.3 µg/kg) on Δ9-THC Effects |

|---|---|---|

| Spatial Memory (8-Arm Radial Maze) | Impaired. nih.gov | Reversed impairment. nih.gov |

| Acetylcholine Release (Dorsal Hippocampus) | Decreased. nih.gov | Reversed decrease. nih.gov |

Interactions with Sigma Receptors

(S)-(-)-8-Hydroxy-DPAT hydrobromide, beyond its primary action on 5-HT1A receptors, has also been shown to interact with sigma receptors. guidetopharmacology.orgnih.govresearchgate.net Sigma receptors, which are now understood to have at least two subtypes (σ-1 and σ-2), are intracellular proteins that can be targeted for various therapeutic applications, including psychiatric disorders. guidetopharmacology.orgsigmaaldrich.com

In drug discrimination studies in rats, animals trained to recognize the subjective effects of 8-OH-DPAT generalized to BMY 14802, a compound often described as a sigma ligand. nih.govresearchgate.net Further investigation in receptor binding studies confirmed that compounds that substituted for 8-OH-DPAT also displaced [3H]-8-OH-DPAT from its binding sites on rat hippocampal membranes. nih.govresearchgate.net These results suggest that the discriminative stimulus effects of 8-OH-DPAT may involve, in part, activity at sigma receptors, although the primary mediation is through 5-HT1A receptors. nih.gov Other binding assays have also indicated that 8-OH-DPAT possesses affinity for the sigma-1 receptor subtype. guidetopharmacology.org

Table 3: Binding Affinity and Functional Interaction of 8-OH-DPAT with Sigma Receptors

| Study Type | Finding | Implication |

|---|---|---|

| Drug Discrimination (Rats) | The sigma ligand BMY 14802 substitutes for 8-OH-DPAT. nih.govresearchgate.net | Suggests a shared component in the subjective effects mediated by these receptor systems. nih.gov |

| Receptor Binding Assay | 8-OH-DPAT shows affinity for sigma-1 receptors. guidetopharmacology.org | Confirms a direct molecular interaction between 8-OH-DPAT and this receptor subtype. |

| Receptor Binding Assay | Compounds substituting for 8-OH-DPAT displace its binding at 5-HT1A sites. nih.govresearchgate.net | Indicates that the 5-HT1A receptor is the primary site of action for the discriminative cue. nih.gov |

Interactions with GABAergic System (GABAB Receptors)

Preclinical studies have demonstrated a functional interaction between the serotonergic system, via 8-OH-DPAT, and the GABAergic system, specifically involving GABA-B receptors. nih.gov The GABAergic system is the primary inhibitory neurotransmitter system in the CNS, and GABA-B receptors are metabotropic G-protein coupled receptors that play a significant role in modulating neuronal activity. nih.gov

Research in female rats examined the inhibitory effects of 8-OH-DPAT and the GABA-B receptor agonist, baclofen (B1667701), on lordosis behavior. nih.gov Both compounds, when administered systemically, were found to inhibit this behavior. nih.gov Interestingly, lesioning the dorsal raphe nucleus (DRN), a major source of serotonin, did not prevent the inhibitory effect of 8-OH-DPAT, suggesting it acts on areas outside the DRN to produce this effect. nih.gov In contrast, the inhibitory effect of baclofen on lordosis was partially attenuated in rats with DRN lesions, indicating that baclofen may act, in part, on the DRN. nih.gov

Further evidence for an intimate relationship between these two receptor systems comes from electrophysiological studies in the hippocampus, which have shown that 5-HT1A and GABA-B receptors are coupled to the same G-protein-activated inwardly rectifying potassium (GIRK) channels. researchgate.netnih.gov This convergence on a common signaling pathway provides a molecular basis for the observed functional interactions between 8-OH-DPAT and GABA-B receptor agonists in animal models.

Table 4: Comparative Effects of 8-OH-DPAT and Baclofen on Lordosis in Female Rats

| Compound | Effect on Lordosis Quotient (LQ) | Influence of Dorsal Raphe Nucleus (DRN) Lesion |

|---|---|---|

| 8-OH-DPAT | Strong inhibition (LQ reduced from 100 to <20). nih.gov | No change in inhibitory effect. nih.gov |

| Baclofen (GABA-B Agonist) | Inhibition of lordosis. nih.gov | Partial reduction of inhibitory effect. nih.gov |

Advanced Methodologies and Research Tools Utilizing S 8 Hydroxy Dpat Hydrobromide

In Vitro Pharmacological Assays

In the controlled environment of the laboratory, (S)-(-)-8-OH-DPAT is instrumental in characterizing the binding and functional properties of receptors.

Radioligand Binding Assays for Receptor Affinity and Selectivity

Radioligand binding assays are a cornerstone of receptor pharmacology, allowing for the determination of a compound's affinity (how tightly it binds to a receptor) and selectivity (its preference for one receptor subtype over others). In these assays, a radiolabeled form of a ligand, such as [³H]-8-OH-DPAT, is used to label specific receptor populations in tissue homogenates or cell lines expressing the receptor of interest. nih.govresearchgate.netnih.gov

The affinity of (S)-(-)-8-OH-DPAT and other compounds for the 5-HT1A receptor is quantified by determining their inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. Research has shown that (S)-(-)-8-OH-DPAT exhibits high affinity for the 5-HT1A receptor. nih.govresearchgate.net For instance, competitive binding assays using [³H]-8-OH-DPAT have been employed to evaluate the affinity of novel compounds for the 5-HT1A receptor, with results often presented as Ki values. researchgate.net

While (S)-(-)-8-OH-DPAT is highly selective for the 5-HT1A receptor, binding assays have also revealed its interaction with other receptors, albeit with lower affinity. These include the 5-HT7 receptor, and to a lesser extent, dopamine (B1211576) D2 and α2-adrenergic receptors. nih.govrndsystems.com The stereoselectivity of 8-OH-DPAT is also a key finding from these assays, with the (R)-(+) enantiomer showing different binding profiles compared to the (S)-(-) enantiomer at various receptors. nih.govtocris.com

| Receptor | Radioligand | Tissue/Cell Line | Affinity (Ki) / pKi | Reference |

| 5-HT1A | [³H]-8-OH-DPAT | Rat Hippocampus | High Affinity | nih.gov |

| 5-HT1A | [³H]-8-OH-DPAT | N/A | Ki = 14.3 ± 7.1 nM (for compound 7a) | researchgate.net |

| 5-HT7 (human) | N/A | HEK 293 cells | pKi = 6.6 | rndsystems.com |

| α2B-adrenoceptor (human) | [³H]-RX821002 | N/A | pKi ~ 7 (for (+)-8-OH-DPAT) | researchgate.net |

| α2A/α2C-adrenoceptors (human) | [³H]-RX821002 | N/A | pKi < 6 (for (-)-8-OH-DPAT) | researchgate.net |

| Dopamine D2 | [³H]raclopride | N/A | Moderate to Low Affinity | guidetopharmacology.org |

Functional Assays for Receptor Efficacy

Beyond binding, functional assays are crucial for determining a compound's efficacy—its ability to activate a receptor and elicit a biological response. (S)-(-)-8-OH-DPAT is widely used as a reference agonist in these assays.

[35S]GTPγS Binding: This assay measures the activation of G-proteins, which are coupled to 5-HT1A receptors. When an agonist like (S)-(-)-8-OH-DPAT binds to the receptor, it promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³H]GTPγS, on the G-protein α-subunit. The amount of bound [³H]GTPγS is a direct measure of receptor activation. caymanchem.comnih.gov Studies have demonstrated that 8-OH-DPAT stimulates [³H]GTPγS binding in various brain regions, confirming its agonist activity at 5-HT1A receptors. researchgate.netcaymanchem.com

Adenylate Cyclase Assays: 5-HT1A receptors are negatively coupled to adenylate cyclase. Therefore, agonist activation by (S)-(-)-8-OH-DPAT leads to an inhibition of this enzyme, resulting in decreased production of cyclic AMP (cAMP). Measuring these changes in cAMP levels provides a functional readout of receptor efficacy. tocris.com

GIRK Current Recordings: G-protein-coupled inwardly-rectifying potassium (GIRK) channels are another downstream effector of 5-HT1A receptor activation. In electrophysiological studies, particularly in Xenopus oocytes or brain slices, the application of (S)-(-)-8-OH-DPAT can be shown to induce GIRK channel currents, providing a real-time measure of receptor function at the cellular level. researchgate.net

In Vivo Neurochemical Measurement Techniques

To understand the effects of (S)-(-)-8-OH-DPAT on the living brain, researchers employ sophisticated techniques to measure neurotransmitter levels and release.

Microdialysis Studies for Neurotransmitter Release

Microdialysis is a powerful in vivo technique that allows for the continuous sampling of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals. A microdialysis probe is implanted into a target brain area, and a physiological solution is slowly perfused through it. Neurotransmitters from the surrounding tissue diffuse across the probe's semi-permeable membrane and are collected for analysis, typically by HPLC/ED.

This methodology has been pivotal in demonstrating that systemic administration of 8-OH-DPAT decreases extracellular 5-HT levels in various brain regions, including the medial preoptic area. nih.gov This effect is attributed to the activation of somatodendritic 5-HT1A autoreceptors on serotonin (B10506) neurons, which inhibits their firing and subsequent 5-HT release. Interestingly, direct infusion of 8-OH-DPAT into the medial preoptic area via reverse dialysis has been shown to increase extracellular levels of both dopamine and 5-HT. nih.gov

Genetic Models and Pharmacological Interventions

The use of (S)-(-)-8-OH-DPAT in conjunction with genetic models and other pharmacological agents provides deeper insights into the specific roles of the 5-HT1A receptor.

In studies involving genetic models, such as mice with a knockout of the 5-HT1A receptor, (S)-(-)-8-OH-DPAT can be used to confirm the receptor's involvement in a particular physiological or behavioral effect. For example, if a known effect of 8-OH-DPAT is absent in these knockout animals, it provides strong evidence that the effect is mediated by the 5-HT1A receptor. nih.gov

Pharmacological interventions involve co-administering (S)-(-)-8-OH-DPAT with selective antagonists for the 5-HT1A receptor or other receptor systems. This approach helps to dissect the specific receptor mechanisms underlying the observed effects of 8-OH-DPAT. For instance, pretreatment with a selective 5-HT1A antagonist can be used to determine if the effects of 8-OH-DPAT are indeed mediated by this receptor. nih.gov This compound has also been used in pharmacological studies to investigate its interaction with other neurotransmitter systems and its potential therapeutic effects in animal models of various conditions, such as psoriasis-related pain. nih.gov

Use in 5-HT1A Receptor Knockout Models

The use of knockout animal models, particularly mice in which the gene for a specific receptor has been rendered non-functional, is a powerful tool for elucidating the precise role of that receptor in mediating the effects of a pharmacological agent. In the context of 5-HT1A receptor research, knockout mice (5-HT1A-/-) that lack functional serotonin receptor 1A are instrumental. jax.org These animals exhibit anxiety-related behaviors and altered levels of serotonin and dopamine, providing a unique biological system to test the specificity of compounds like 8-Hydroxy-DPAT (8-OH-DPAT). jax.org

While a significant body of research exists on the effects of the racemic mixture (±)-8-OH-DPAT in various knockout models, specific studies focusing exclusively on the (S)-(-) enantiomer in 5-HT1A knockout mice are not extensively detailed in the available literature. nih.govnih.gov Much of the foundational research has utilized the racemic form, which can complicate the interpretation of results due to the differing pharmacological profiles of the (R) and (S) enantiomers. nih.govlsu.edu

However, studies using related knockout models offer valuable insights. For instance, research on 5-HT7 receptor knockout mice investigated the hypothermic effects of racemic 8-OH-DPAT. nih.gov In these studies, at lower doses, the compound induced hypothermia in wild-type mice but not in the 5-HT7 knockout mice, suggesting a primary role for the 5-HT7 receptor in this response. nih.gov At higher doses, 8-OH-DPAT induced hypothermia in both wild-type and 5-HT7 knockout mice, indicating the involvement of other receptors, namely the 5-HT1A receptor. nih.gov This was further confirmed by the administration of 5-HT1A antagonists. nih.gov

Another study utilized Protein Kinase C delta (PKCδ) knockout mice to investigate the mechanisms behind 8-OH-DPAT-induced serotonergic behaviors. nih.gov The administration of racemic 8-OH-DPAT was found to selectively increase PKCδ expression and serotonin turnover in the hypothalamus of wild-type mice, an effect that was absent in the knockout counterparts. nih.gov

These studies, while not exclusively using (S)-(-)-8-Hydroxy-DPAT hydrobromide, underscore the utility of knockout models in dissecting the complex pharmacology of this compound. They also highlight a critical area for future research: the specific contribution of the (S)-(-) enantiomer to the behavioral and physiological responses observed in animals lacking the 5-HT1A receptor, which would provide a clearer understanding of its partial agonist activity at this site.

Co-administration with Receptor Antagonists and Other Modulators

A key methodology to isolate the specific receptor-mediated effects of a compound is its co-administration with selective receptor antagonists. This approach has been widely used in research involving 8-OH-DPAT to differentiate its effects on 5-HT1A receptors from its off-target actions, particularly at 5-HT7 receptors. nih.gov

One of the most common antagonists used in these studies is WAY-100635 , a highly selective silent antagonist for the 5-HT1A receptor. nih.govwikipedia.org Research has consistently shown that pre-treatment with WAY-100635 can block or significantly attenuate various effects of 8-OH-DPAT. For example, in studies on progressive-ratio schedule performance in rats, WAY-100635 was shown to attenuate the motivational-enhancing effects of 8-OH-DPAT. nih.gov Similarly, performance impairments in a radial arm maze induced by 8-OH-DPAT were completely reversed by WAY-100635. nih.gov These findings provide strong evidence that the observed behavioral changes are indeed mediated by the 5-HT1A receptor. nih.govnih.gov It is important to note, however, that some research indicates WAY-100635 also possesses potent full agonist activity at the D4 receptor, which may require consideration when interpreting results. wikipedia.org

To investigate the involvement of the 5-HT7 receptor in the actions of 8-OH-DPAT, the selective 5-HT7 antagonist SB-269970 has been employed. nih.govnih.gov In studies examining 8-OH-DPAT-induced hypothermia, SB-269970 was able to inhibit this effect at lower doses of the agonist. nih.gov Interestingly, when WAY-100635 was co-administered with SB-269970, the reduction in the hypothermic effect of 8-OH-DPAT was additive, suggesting that both 5-HT1A and 5-HT7 receptors contribute to this physiological response. nih.gov

The table below summarizes key findings from co-administration studies:

| Agonist | Antagonist/Modulator | Animal Model | Key Finding |

| 8-OH-DPAT | WAY-100635 | Rats | Attenuated the effect of 8-OH-DPAT on motivation in a progressive-ratio task. nih.gov |

| 8-OH-DPAT | WAY-100635 | Fischer-344 Rats | Completely blocked the impairment of performance in an 8-arm radial maze caused by 8-OH-DPAT. nih.gov |

| 8-OH-DPAT | SB-269970 | Rats and Mice | Inhibited 8-OH-DPAT-induced hypothermia, particularly at lower doses of the agonist. nih.govnih.gov |

| 8-OH-DPAT | WAY-100635 + SB-269970 | Rats | Produced an additive reduction of 8-OH-DPAT-induced hypothermia. nih.gov |

| MDMA | WAY-100635 | Animals | Abolished MDMA-induced prosocial behavior and elevations in oxytocin. wikipedia.org |

These co-administration studies are crucial for dissecting the complex pharmacology of compounds that act on multiple receptors. By selectively blocking one receptor population, researchers can isolate and characterize the functions mediated by another, providing a more precise understanding of a compound's mechanism of action.

Conclusion and Future Directions in S 8 Hydroxy Dpat Hydrobromide Research

Current Understanding of (S)-(-)-8-Hydroxy-DPAT Hydrobromide's Role in Neuropharmacology

(S)-(-)-8-Hydroxy-DPAT hydrobromide is primarily understood as a partial agonist at the 5-HT1A receptor. nih.govnih.gov This contrasts with the (R)-(+)-enantiomer, which is generally characterized as a full and more potent agonist. nih.gov While much of the early pharmacological research was conducted using the racemic mixture, studies dedicated to the individual enantiomers have clarified their distinct roles. nih.govnih.gov

Research using in vivo microiontophoresis in rats has shown that both enantiomers can suppress the firing activity of CA3 pyramidal neurons in the dorsal hippocampus, a classic effect of 5-HT1A receptor activation. nih.gov However, the (R)-(+)-enantiomer was found to be approximately twice as potent as the (S)-(-)-enantiomer in producing this effect. nih.gov Furthermore, both enantiomers demonstrated their partial agonist nature by antagonizing the suppressive effect of serotonin (B10506) (5-HT) itself on neuronal firing. nih.gov This partial agonism is a key feature of the S-enantiomer's neuropharmacological profile.

Table 1: Comparative Activity of 8-OH-DPAT Enantiomers This table summarizes findings from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.

| Feature | (S)-(-)-8-OH-DPAT | (R)-(+)-8-OH-DPAT | Racemic 8-OH-DPAT |

| Activity at 5-HT1A Receptor | Partial Agonist nih.govnih.gov | Full/Potent Agonist nih.gov | Full Agonist wikipedia.org |

| Potency at 5-HT1A Receptor | Lower potency nih.gov | Higher potency nih.gov | Pharmacological profile similar to R-enantiomer nih.gov |

| Effect on CA3 Neuronal Firing | Suppresses firing nih.gov | Suppresses firing (approx. 2x more potent than S-enantiomer) nih.gov | Not specified |

| Activity at 5-HT1D Receptor | Low potency agonist nih.gov | Potent agonist (75x more potent than S-enantiomer) nih.gov | Intermediate potency agonist nih.gov |

| Effect on Hypothermia | Induces hypothermia nih.gov | Induces a greater and longer-lasting hypothermia nih.gov | Induces hypothermia nih.gov |

Remaining Questions and Unexplored Research Avenues

Despite its long history in research, significant questions regarding (S)-(-)-8-Hydroxy-DPAT hydrobromide remain. A major gap in knowledge stems from the fact that the majority of investigations have utilized the racemic form, leaving the specific behavioral and physiological profiles of the individual enantiomers less defined. nih.gov

Key unexplored avenues include:

Molecular Basis of Partial Agonism: While it is established that (S)-(-)-8-OH-DPAT is a partial agonist, the precise molecular interactions with the 5-HT1A receptor that determine this reduced intrinsic efficacy, especially in contrast to the R-enantiomer, are not fully understood. nih.govresearchgate.net Further computational modeling and structural biology studies are needed to elucidate these differences at the molecular level. nih.gov

Functional Consequences in Complex Behaviors: While effects on physiological parameters like body temperature and neuronal firing are documented, the specific role of the S-enantiomer's partial agonism in more complex behaviors such as learning, memory, and anxiety is an area ripe for exploration. nih.govnih.gov Direct comparative studies against the full agonist R-enantiomer would help delineate the functional significance of partial versus full 5-HT1A receptor activation.

Presynaptic vs. Postsynaptic Effects: The serotonergic system is characterized by the distinct roles of presynaptic autoreceptors and postsynaptic receptors. patsnap.com Further research is needed to determine if (S)-(-)-8-OH-DPAT exhibits any bias in its partial agonist activity toward these different receptor populations and what the functional consequences of such a bias might be.

Potential for Developing Novel Pharmacological Tools Based on (S)-(-)-8-Hydroxy-DPAT Hydrobromide

The unique profile of (S)-(-)-8-Hydroxy-DPAT hydrobromide makes it and its aminotetralin scaffold valuable starting points for the development of novel pharmacological tools and potential therapeutics. wikipedia.org The partial agonism it exhibits is a highly sought-after property in modern drug design, as it allows for the modulation of a receptor system without causing the overstimulation and potential side effects associated with full agonists. patsnap.combenthamopenarchives.com

The development potential includes:

Fine-Tuning Efficacy: The structure of (S)-(-)-8-OH-DPAT can serve as a template for designing new 5-HT1A ligands with a spectrum of intrinsic activities. By understanding the structure-activity relationship that governs its partial agonism, medicinal chemists could synthesize novel compounds with precisely tuned levels of efficacy, creating a toolkit of modulators for probing serotonergic function with greater subtlety.

Improving Receptor Selectivity: A key goal in pharmacology is the development of highly selective ligands. The aminotetralin scaffold could be chemically modified to enhance affinity and efficacy at the 5-HT1A receptor while simultaneously reducing or eliminating binding to off-targets like 5-HT7 and adrenergic receptors. This would yield more precise tools for isolating the specific functions of the 5-HT1A receptor system.

Developing Biased Agonists: The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another at the same receptor, is a frontier in pharmacology. Future research could explore whether derivatives of the (S)-(-)-8-OH-DPAT scaffold can be designed to act as biased partial agonists at the 5-HT1A receptor, offering a new generation of highly specific pharmacological probes.

Implications for Understanding Serotonergic System Dysfunction and Therapeutic Targets

The study of (S)-(-)-8-Hydroxy-DPAT hydrobromide has significant implications for understanding psychiatric and neurological disorders where the serotonergic system is dysregulated. plos.org Partial agonists are believed to act as system stabilizers; they can increase receptor activation when endogenous serotonin levels are low but can also compete with serotonin to prevent excessive stimulation when levels are high. patsnap.combenthamopenarchives.com

This profile has several therapeutic implications:

Models for Anxiolytics and Antidepressants: The anxiolytic drug buspirone (B1668070) is a classic example of a 5-HT1A partial agonist. patsnap.com (S)-(-)-8-OH-DPAT serves as a valuable research tool to explore and refine the therapeutic principle that partial, rather than full, 5-HT1A agonism is a superior strategy for treating anxiety and depression. patsnap.comoncotarget.com It allows researchers to test hypotheses about the necessary level of receptor stimulation required to achieve therapeutic effects while minimizing side effects.

Therapeutic Targets for Pain and Inflammation: Research has shown that the 5-HT1A agonist 8-OH-DPAT can alleviate pain-related behaviors in animal models of psoriasis, a condition associated with inflammation and altered serotonin levels. nih.gov This suggests that the 5-HT1A receptor is a viable target for pain modulation and that partial agonists like the S-enantiomer could be explored for this indication.

Cognitive Enhancement Strategies: 5-HT1A receptors are densely expressed in brain regions critical for cognition, such as the hippocampus. capes.gov.br Some studies suggest that adjunctive treatment with 5-HT1A partial agonists can improve cognitive function in certain patient populations. oncotarget.com (S)-(-)-8-OH-DPAT provides a tool to investigate the specific contribution of partial 5-HT1A agonism to cognitive processes, potentially paving the way for new treatments for cognitive deficits in schizophrenia or other CNS disorders.

Q & A

Basic Research Questions

Q. What is the primary pharmacological mechanism of (S)-(-)-8-Hydroxy-DPAT hydrobromide, and how does its selectivity for 5-HT1A receptors influence experimental design?

- (S)-(-)-8-Hydroxy-DPAT hydrobromide is a selective 5-HT1A agonist with a pIC50 of 8.19 and ~1,000-fold selectivity over other 5-HT1 subtypes . Its high specificity necessitates careful validation of receptor targets in studies. For example, researchers should use selective antagonists like WAY100635 (5-HT1A antagonist) to confirm observed effects are 5-HT1A-mediated . Dose-response curves (0.01–0.1 mg/kg in rodents) are critical to avoid off-target effects at higher concentrations .

Q. How should researchers address discrepancies in reported solubility and storage conditions for (S)-(-)-8-Hydroxy-DPAT hydrobromide?

- Solubility varies: 25 mg/mL in DMSO vs. 20 mM (~6.5 mg/mL) in water . Reconstitution in DMSO is recommended for stock solutions, followed by dilution in saline/buffers to avoid solvent toxicity. For storage, conflicting guidelines exist: -20°C (powder) vs. 4°C (solution) . Best practice is to aliquot powder under desiccation at -20°C and prepare fresh solutions for in vivo studies to prevent hydrolysis .

Q. What safety protocols are essential when handling (S)-(-)-8-Hydroxy-DPAT hydrobromide in the laboratory?

- The compound is a skin/eye irritant (GHS07 classification) and may cause respiratory irritation . Researchers must use PPE (gloves, goggles, lab coats) and work in a fume hood. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation . Waste disposal should follow institutional guidelines for neuroactive substances .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antipsychotic-like effects of (S)-(-)-8-Hydroxy-DPAT hydrobromide in rodent models?

- Key models include MK-801-induced hyperlocomotion (NMDA receptor hypofunction) and amphetamine-induced hyperactivity (dopaminergic dysregulation). Administer (S)-(-)-8-OH-DPAT (0.01–0.025 mg/kg, i.p.) 15–30 minutes pre-test . Use two-way ANOVA to analyze interactions with other modulators (e.g., mGlu4 PAMs like Lu AF21934) and post hoc tests (e.g., Newman-Keuls) to confirm synergism . Monitor extracellular DA/5-HT levels via microdialysis to link behavioral outcomes to neurochemistry .

Q. How can potential cross-reactivity with 5-HT7 receptors be ruled out in studies using (S)-(-)-8-Hydroxy-DPAT hydrobromide?

- While (S)-(-)-8-OH-DPAT is 5-HT1A-selective, its racemic form (±)-8-OH-DPAT has partial 5-HT7 activity . To validate specificity:

- Co-administer 5-HT7 antagonists (e.g., SB-258719, 1–5 mg/kg) and compare results to antagonist-free conditions .

- Use enantiomerically pure (S)-(-)-8-OH-DPAT, as (R)-(+)-8-OH-DPAT may exhibit distinct receptor profiles .

- Perform radioligand binding assays with 5-HT7-transfected cells to confirm absence of affinity .

Q. What statistical approaches are recommended for analyzing synergistic effects when combining (S)-(-)-8-Hydroxy-DPAT hydrobromide with allosteric modulators?

- Use factorial ANOVA to assess main effects and interactions (e.g., Lu AF21934 × 8-OH-DPAT). In studies where sub-effective doses of both compounds are combined, calculate effect size (Cohen’s d) to quantify synergism . For time-course data (e.g., microdialysis), apply repeated-measures ANOVA with Bonferroni correction for multiple comparisons . Report raw p-values with exact significance levels (e.g., P = 0.006) to enhance reproducibility .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the role of 5-HT1A receptors in (S)-(-)-8-Hydroxy-DPAT-mediated respiratory modulation?

- While (S)-(-)-8-OH-DPAT increases respiratory frequency via 5-HT1A activation in the preBötzinger complex , some studies suggest indirect effects via GABAergic or glutamatergic pathways. To resolve this:

- Perform site-specific microinjections (e.g., 1–5 mM in 50 nL volumes) directly into respiratory nuclei while blocking secondary neurotransmitters (e.g., picrotoxin for GABA) .

- Use conditional 5-HT1A knockout mice to isolate receptor-specific effects .

Methodological Best Practices

- Dose Optimization : Start with 0.01 mg/kg (i.p.) for in vivo studies to minimize off-target effects; escalate cautiously .

- Control Experiments : Include vehicle (saline/DMSO) and enantiomer controls (e.g., (R)-(+)-8-OH-DPAT) .

- Data Transparency : Report exact n-values, effect sizes, and statistical thresholds in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products